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Compound of Interest

Compound Name: Allyl isovalerate

Cat. No.: B1212447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of allyl isovalerate for its use as a

flavoring agent in food science research. This document includes its chemical properties,

sensory profile, metabolic pathways, and detailed protocols for its analysis and evaluation.

Chemical and Physical Properties
Allyl isovalerate, also known as 2-propenyl 3-methylbutanoate, is a fatty acid ester recognized

for its potent fruity aroma.[1] It is a colorless to pale yellow liquid and has been utilized as a

synthetic flavoring substance and fragrance ingredient since the 1950s.[1][2][3][4] The U.S.

Food and Drug Administration (FDA) lists it as a substance that may be safely used in food.[3]

[5]

Table 1: Chemical and Physical Properties of Allyl Isovalerate
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Property Value Reference

Chemical Formula C₈H₁₄O₂ [1][6]

Molecular Weight 142.20 g/mol [1][6][7]

CAS Number 2835-39-4 [1][6][8]

FEMA Number 2045 [1][5]

Appearance
Clear colorless to pale yellow

liquid
[1][7]

Boiling Point
152.3 °C (306.1 °F) at 729-760

mmHg
[1][3][7][9]

Flash Point 103.5 - 142.0 °F (TCC) [1][7][9]

Density 0.879 - 0.884 g/cm³ at 25 °C [7][9]

Refractive Index 1.413 - 1.418 at 20 °C [1][7]

Solubility Insoluble in water [9]

| Vapor Pressure | 1.95 mmHg at 25 °C |[7] |

Sensory Profile and Food Applications
Allyl isovalerate is characterized by a strong, sweet, and fruity aroma profile. Its taste is often

described with nuances of apple, pineapple, and banana, making it a versatile agent for fruit-

flavored food products.[7][10]

Table 2: Sensory Descriptors for Allyl Isovalerate

Sensory Attribute Descriptors Reference

Odor

Sweet, fruity, pungent,
banana, apple, pineapple,
cherry, wine-like

[1][7][10]

| Taste | Sweet, fruity, apple, banana, pineapple, bubble gum-like |[1][7][10] |
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It is approved for use as a flavoring agent in various food categories, including baked goods.[1]

The Flavor and Extract Manufacturers Association (FEMA) has granted it Generally

Recognized as Safe (GRAS) status.[3][11]

Regulatory and Safety Information
Allyl isovalerate is regulated for use in food internationally. The Joint FAO/WHO Expert

Committee on Food Additives (JECFA) established an acceptable daily intake (ADI) and

concluded it poses no safety concern at current intake levels when used as a flavoring agent.

[1]

Table 3: Toxicological Data for Allyl Isovalerate

Parameter Value Species Reference

Acceptable Daily

Intake (ADI)

0 - 0.12 mg/kg body
weight

Human [1]

Oral LD₅₀ 560 mg/kg Rat

| Dermal LD₅₀ | 94 mg/kg | Rabbit | |

Metabolism and Biological Pathways
In vivo, allyl esters like allyl isovalerate are rapidly hydrolyzed by esterases primarily in the

liver, pancreas, and intestinal mucosa.[3] This initial step yields allyl alcohol and isovaleric acid.

[1][2] Allyl alcohol is then further metabolized via two main pathways: oxidation to the highly

reactive aldehyde, acrolein, or epoxidation to glycidol.[1][2] Acrolein can be detoxified by

conjugation with glutathione or oxidized to acrylic acid.[12] Isovaleric acid is converted to

isovaleryl-CoA, a naturally occurring compound in humans.
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Fig. 1: Metabolic pathway of Allyl Isovalerate.

Experimental Protocols
The following sections detail standardized protocols for the quantitative and sensory analysis of

allyl isovalerate in a research setting.

This protocol outlines the quantification of allyl isovalerate in a liquid food matrix (e.g., soft

drinks, yogurt) using GC-MS, a highly selective and sensitive analytical technique.[13][14]
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9. Quantification
(Calibration Curve)
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Fig. 2: Workflow for GC-MS quantification.
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Methodology:

Standard and Sample Preparation:

Prepare a stock solution of allyl isovalerate (≥98% purity) in ethanol.

Create a series of calibration standards by diluting the stock solution in the desired

concentration range (e.g., 1-25 mg/L).

Select an appropriate internal standard (e.g., a deuterated analog or a compound with

similar chemical properties not present in the sample) and add it to all standards and

samples at a fixed concentration.

For liquid samples like soft drinks, degas and use directly. For semi-solid samples like

yogurt, homogenize a known weight of the sample with deionized water.[13]

Extraction:

Liquid-Liquid Extraction (LLE): To 5 mL of the prepared sample, add 5 mL of a suitable

organic solvent (e.g., dichloromethane or diethyl ether). Vortex vigorously for 2 minutes.

Centrifuge to separate the layers and carefully collect the organic phase. Repeat the

extraction twice. Combine the organic extracts and dry over anhydrous sodium sulfate.

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Solid-Phase Microextraction (SPME): Place 5 g of the homogenized sample into a 20 mL

headspace vial. Add NaCl to saturate the solution and improve the volatility of the analyte.

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the sample at a controlled

temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) with agitation.

GC-MS Parameters:

Gas Chromatograph: Agilent 6850 or equivalent.[15]

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar

column.[15]

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Inlet: Splitless mode, 250°C. Inject 1 µL of the extract (LLE) or desorb the SPME fiber.

Oven Program: Initial temperature of 40°C, hold for 2 min. Ramp to 150°C at 5°C/min,

then ramp to 250°C at 20°C/min, hold for 5 min.

Mass Spectrometer: Agilent 5975 or equivalent.[15]

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Scan mode (m/z 40-300) for initial identification. For quantification, use

Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of allyl isovalerate
(e.g., m/z 41, 57, 70, 85) and the internal standard.

Data Analysis:

Identify the allyl isovalerate peak based on its retention time and mass spectrum,

confirming against a standard and a reference library like NIST.[14]

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal

standard peak area against the concentration of the standards.

Calculate the concentration of allyl isovalerate in the sample using the regression

equation from the calibration curve.

The triangle test is a discriminative method used to determine if a sensory difference exists

between two products.[16] This protocol can be used to assess if the addition of allyl
isovalerate to a food base is detectable.
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4. Sensory Evaluation
(Individual booths, controlled conditions)

5. Data Collection
(Panelists identify the 'odd' sample)

6. Statistical Analysis
(Compare correct responses to chance)

End: Conclusion on Detectable Difference
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Fig. 3: Workflow for a Triangle Test sensory evaluation.
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Methodology:

Panelist Selection:

Recruit 20-50 panelists who are regular consumers of the product category being tested.

[17]

Ensure panelists have no allergies to the ingredients and have not consumed any strong-

flavored food or drink for at least one hour prior to the test.

Sample Preparation:

Prepare two batches of the food product (the "base" or "control").

To one batch, add a specific concentration of allyl isovalerate (the "test" sample). The

concentration should be based on typical usage levels or experimental objectives.

Ensure both control and test samples are identical in appearance and temperature.

Portion the samples into identical containers, each labeled with a random three-digit code.

Test Execution:

Conduct the evaluation in individual sensory booths under controlled lighting and

ventilation to prevent distractions.[17]

Present each panelist with a tray containing three samples: two are identical (either two

controls or two tests) and one is different. The order of presentation should be randomized

across panelists.

Provide panelists with instructions to taste the samples from left to right and to identify

which of the three samples is different from the other two.

Provide water and unsalted crackers for palate cleansing between samples.

Data Analysis:

Tabulate the number of panelists who correctly identified the "odd" sample.
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Use a statistical table for the triangle test (based on the binomial distribution) to determine

if the number of correct identifications is statistically significant (e.g., at p < 0.05).

If the result is significant, it can be concluded that a perceptible sensory difference exists

between the control and the test sample containing allyl isovalerate.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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